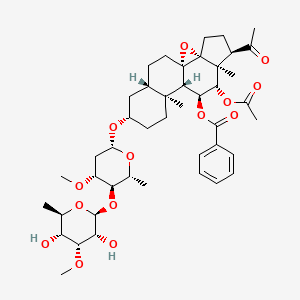

Tenacissoside I

Description

Properties

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIHLBDNTFYMIC-ROIFRVDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tenacissoside I: A Technical Guide to its Discovery, Isolation, and Characterization from Marsdenia tenacissima

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside I, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has garnered interest within the scientific community. This document provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of this compound. Detailed experimental protocols, quantitative data, and relevant biological signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Botanical Source

This compound is a naturally occurring C21 steroidal saponin found in the stems of Marsdenia tenacissima (Roxb.) Wight et Arn., a plant belonging to the Apocynaceae family.[1] This plant has a history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of bioactive compounds, with C21 steroids being a prominent class.[1] The isolation of this compound is often part of broader studies aimed at identifying the chemical constituents of Marsdenia tenacissima and evaluating their pharmacological activities.[2]

Experimental Protocols

The isolation and purification of this compound from Marsdenia tenacissima involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a detailed methodology synthesized from multiple studies on the isolation of C21 steroidal glycosides from this plant.

Plant Material and Extraction

-

Plant Material Collection and Preparation: The stems of Marsdenia tenacissima are collected, air-dried, and pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is extracted with 95% ethanol (or methanol) at room temperature. This process is typically repeated three times to ensure exhaustive extraction. The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical scheme involves partitioning with petroleum ether, followed by chloroform (CHCl3), and then ethyl acetate (EtOAc). This compound, being a moderately polar glycoside, is primarily found in the chloroform and ethyl acetate fractions.[1]

Chromatographic Purification

The ethyl acetate fraction, being rich in C21 steroidal glycosides, is subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column. Elution is performed with a gradient solvent system, commonly starting with a mixture of chloroform and methanol (e.g., 100:1, v/v) and gradually increasing the polarity by increasing the proportion of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing pigments and other impurities.

-

Octadecylsilyl (ODS) Column Chromatography: Additional purification is achieved using a reversed-phase ODS column. A gradient of methanol and water is typically used for elution, starting with a lower concentration of methanol and gradually increasing it.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is often accomplished by preparative HPLC on a C18 column, using a mobile phase such as acetonitrile-water or methanol-water.

Data Presentation

Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C42H66O14 | |

| Molecular Weight | 794.96 g/mol | |

| Yield | 10.6 mg (from ethyl acetate extract) | [2] |

| High-Resolution ESI-MS | m/z [M+Na]+ | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | Data available in supplementary material of Liu et al., 2021 | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) | Data available in supplementary material of Liu et al., 2021 | [2] |

UPLC-ESI-HR-MS/MS Data for this compound

| Parameter | Value |

| Precursor Ion [M+H]⁺ | m/z 837.4 |

| Product Ion | m/z 777.5 |

| Cone Voltage | 86 V |

| Collision Energy | 30 V |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Postulated Biological Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on the structurally similar Tenacissoside H provides strong evidence for its involvement in key cellular signaling cascades. It is hypothesized that this compound may exert its biological effects through similar mechanisms.[3][4]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

digraph "NFkB_Signaling_Pathway" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Tenacissoside_I [label="this compound", fillcolor="#FBBC05", shape=ellipse]; IKK [label="IKK", fillcolor="#F1F3F4"]; IkB [label="IκB", fillcolor="#F1F3F4"]; NFkB [label="NF-κB", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF"]; Inflammation [label="Inflammatory\nResponse", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Tenacissoside_I -> IKK [arrowhead=tee, color="#EA4335"]; IKK -> IkB [label="P", arrowhead=odot, color="#34A853"]; IkB -> NFkB [arrowhead=tee, style=dashed]; NFkB -> Nucleus [arrowhead=vee, color="#34A853"]; Nucleus -> Inflammation [label="Gene Transcription", style=dashed, arrowhead=vee, color="#34A853"]; }

Caption: Inhibition of the NF-κB signaling pathway.

digraph "Wnt_beta_catenin_Pathway" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Tenacissoside_I [label="this compound", fillcolor="#FBBC05", shape=ellipse]; Destruction_Complex [label="Destruction\nComplex\n(APC, Axin, GSK3β)", fillcolor="#F1F3F4"]; beta_catenin [label="β-catenin", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF"]; Cell_Proliferation [label="Cell\nProliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tenacissoside_I -> Destruction_Complex [arrowhead=tee, color="#EA4335", label="Inhibition?"]; Destruction_Complex -> beta_catenin [label="Degradation", arrowhead=tee, color="#EA4335"]; beta_catenin -> Nucleus [arrowhead=vee, color="#34A853"]; Nucleus -> Cell_Proliferation [label="Gene Transcription", style=dashed, arrowhead=vee, color="#34A853"]; }

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Conclusion

This compound represents a significant C21 steroidal glycoside from Marsdenia tenacissima. The methodologies outlined in this guide provide a framework for its efficient isolation and purification. The availability of spectroscopic data is crucial for its unambiguous identification. Based on the activities of structurally related compounds, this compound is a promising candidate for further investigation into its pharmacological effects, particularly its potential to modulate key signaling pathways implicated in various diseases. This technical guide serves as a foundational resource to facilitate future research and development efforts centered on this natural product.

References

- 1. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology and Biochemistry of Tenacissoside I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside I, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to this compound and its congeners. Quantitative data on the abundance of related compounds are presented, and a putative biosynthetic pathway is proposed based on current knowledge of steroidal glycoside synthesis. Detailed experimental workflows for isolation and purification are also provided to aid researchers in their investigative efforts.

Natural Source and Abundance

This compound is a naturally occurring phytochemical found in the plant Marsdenia tenacissima (Roxb.) Wight & Arn., a member of the Apocynaceae family. This plant, a perennial liana, is primarily distributed in the tropical regions of Asia, including southern China and India, and has a long history of use in traditional Chinese medicine for treating various ailments, including tumors, asthma, and inflammatory conditions.[1] The primary source of this compound and other related C21 steroidal glycosides are the stems of M. tenacissima.[1][2][3]

Table 1: Quantitative Analysis of Tenacissoside H in Marsdenia tenacissima

| Compound | Plant Part | Method of Analysis | Concentration Range (% of Dry Weight) | Reference |

| Tenacissoside H | Stems | HPLC | 0.39% - 1.09% | [4] |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on the well-established biosynthesis of other steroidal compounds in plants, a putative pathway can be proposed. The biosynthesis of C21 steroidal glycosides is believed to originate from the isoprenoid pathway, with cholesterol serving as a key precursor.

The proposed pathway begins with the conversion of cholesterol to pregnenolone, a crucial intermediate in the synthesis of all steroid hormones and other steroidal compounds. Pregnenolone is then likely converted to progesterone. Subsequent enzymatic modifications of the progesterone backbone, including hydroxylations, epoxidations, and esterifications, would lead to the formation of the specific aglycone of this compound. The final steps in the biosynthesis involve the glycosylation of the aglycone at specific positions, where sugar moieties are sequentially added by glycosyltransferases. The sugar units themselves are derived from nucleotide-activated sugars.

Below is a diagram illustrating the proposed logical flow of the biosynthetic pathway leading to this compound.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a synthesized experimental protocol for the isolation and purification of this compound from the dried stems of Marsdenia tenacissima, based on methodologies reported for related Tenacissosides.[2][3]

1. Extraction:

- Air-dried and powdered stems of M. tenacissima are extracted exhaustively with 95% ethanol at room temperature.

- The resulting extract is concentrated under reduced pressure to yield a crude extract.

- The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol. The C21 steroidal glycosides are typically enriched in the n-butanol fraction.

2. Preliminary Chromatographic Separation:

- The n-butanol fraction is subjected to column chromatography on silica gel.

- A gradient elution system of chloroform-methanol is employed, starting with 100% chloroform and gradually increasing the methanol concentration.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

3. Further Purification using Sephadex LH-20:

- Fractions enriched with this compound from the silica gel column are further purified by column chromatography on Sephadex LH-20.

- Methanol is typically used as the mobile phase.

4. High-Performance Liquid Chromatography (HPLC):

- Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

- A typical mobile phase would be a gradient of methanol-water or acetonitrile-water.

- The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Below is a diagram illustrating the experimental workflow for the isolation and purification of this compound.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising class of bioactive natural products from Marsdenia tenacissima. While its natural source is well-established, further research is required to fully elucidate its biosynthetic pathway and to develop standardized methods for its quantification. The experimental protocols outlined in this guide provide a solid foundation for researchers to isolate and study this compound and related C21 steroidal glycosides, paving the way for future investigations into their pharmacological properties and potential for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrated approach for identifying and evaluating the quality of Marsdenia tenacissima in the medicine market - PMC [pmc.ncbi.nlm.nih.gov]

Tenacissoside I literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside I is a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima (Roxb.) Wight et Arn.[1]. This plant has a long history of use in treating various ailments, and modern research has focused on its potent anti-cancer properties, largely attributed to its rich content of C21 steroidal glycosides. While extensive research has been conducted on its sister compounds, such as Tenacissoside C, G, and H, this compound is a less-studied but equally important constituent. This technical guide provides a comprehensive literature review of this compound, including its historical context, physicochemical properties, and what can be inferred about its biological activities and mechanisms of action based on current knowledge of related compounds.

Physicochemical Properties

This compound has the molecular formula C44H62O14 and a molecular weight of approximately 814.95 g/mol . Its CAS number is 191729-44-9.

| Property | Value | Source |

| Molecular Formula | C44H62O14 | [1] |

| Molecular Weight | 814.95 g/mol | [2] |

| CAS Number | 191729-44-9 | [2] |

Pharmacokinetics and Metabolism

A study in rats provided valuable pharmacokinetic data for this compound following both intravenous and oral administration[3][4][5]. The oral bioavailability of this compound was determined to be 9.4%[3][4][5].

Metabolic profiling of this compound in human liver microsomes revealed that hydroxylation is the major metabolic pathway[6][7]. This is a crucial piece of information for understanding its biotransformation and potential drug-drug interactions.

| Pharmacokinetic Parameter | Value | Species | Administration | Source |

| Oral Bioavailability | 9.4% | Rat | Oral (5 mg/kg) | [3][4][5] |

Inferred Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the well-documented effects of the whole extract of Marsdenia tenacissima and its other C21 steroidal glycosides provide a strong basis for inferring its potential therapeutic actions. The extract and its components have demonstrated significant anti-cancer and anti-inflammatory properties[8][9].

Potential Anti-Cancer Activity

Extracts of Marsdenia tenacissima have been shown to induce apoptosis and inhibit autophagy in lung cancer cells through the activation of the ERK signaling pathway[1]. Other tenacissosides, such as Tenacissoside C, G, and H, have been extensively studied for their anti-tumor effects.

-

Tenacissoside C has been shown to induce G0/G1 cell cycle arrest and apoptosis in leukemia cells (K562) via the mitochondrial pathway. This involves the downregulation of Bcl-2 and Bcl-xL, upregulation of Bax and Bak, and activation of caspase-9 and caspase-3[8][10][11].

-

Tenacissoside G potentiates the effects of 5-fluorouracil in colorectal cancer by inducing cell cycle arrest and p53-mediated apoptosis[12].

-

Tenacissoside H inhibits the proliferation and migration of colon cancer cells by downregulating GOLPH3 and inhibiting the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways[13][14]. It also induces autophagy and enhances the radiosensitivity of hepatocellular carcinoma cells by downregulating the PI3K/Akt/mTOR pathway[15][16].

Given the structural similarity of this compound to these compounds, it is plausible that it shares similar anti-cancer mechanisms, including the induction of apoptosis and modulation of key cancer-related signaling pathways. A network pharmacology study of compounds from Marsdenia tenacissima, including this compound, suggested that their anti-cancer effects are mediated through pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, VEGF, and MAPK[17].

Potential Anti-Inflammatory Activity

Tenacissoside H has been shown to exert anti-inflammatory effects by regulating the NF-κB and p38 MAPK pathways in a zebrafish model[9]. It is reasonable to hypothesize that this compound may also possess anti-inflammatory properties through similar mechanisms.

Signaling Pathway Diagrams

Based on the activities of related tenacissosides, the following signaling pathways are likely relevant to the biological effects of this compound.

Caption: Inferred anti-cancer signaling pathway for this compound, based on Tenacissoside H activity.

Caption: Inferred anti-inflammatory signaling pathway for this compound, based on Tenacissoside H activity.

Experimental Protocols

UPLC-MS/MS Method for Pharmacokinetic Studies of this compound

This protocol is adapted from a study that determined the concentration of Tenacissoside G, H, and I in rat plasma[3][4][5].

1. Sample Preparation:

-

Plasma samples are treated with liquid-liquid extraction using ethyl acetate.

2. Chromatographic Conditions:

-

Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm).

-

Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with gradient elution.

-

Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM).

-

MRM Transition for this compound: m/z 837.4 ⟶ 777.5[5].

-

Cone Voltage: 86 V[5].

-

Collision Voltage: 30 V[5].

4. Quantification:

-

A calibration curve is established in the range of 5–2000 ng/mL.

General Protocol for Isolation of C21 Steroidal Glycosides from Marsdenia tenacissima

While a specific protocol for this compound is not detailed in the reviewed literature, a general approach for isolating C21 steroidal glycosides from M. tenacissima can be described.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a significant C21 steroidal glycoside from Marsdenia tenacissima. While direct research on its biological activities is still emerging, the extensive studies on its sister compounds and the plant extract provide a strong foundation for predicting its potential as an anti-cancer and anti-inflammatory agent. Its pharmacokinetic profile has been partially elucidated, paving the way for further preclinical and clinical development. Future research should focus on isolating larger quantities of this compound to allow for comprehensive in vitro and in vivo studies to confirm its therapeutic potential and delineate its specific mechanisms of action. This will be crucial for unlocking the full potential of this promising natural product in drug discovery and development.

References

- 1. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Tenacissoside G, Tenacissoside H, and this compound in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Tenacissoside G, Tenacissoside H, and this compound in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Tenacissoside I: An Analysis of Available Preclinical Evidence

A comprehensive review of the existing scientific literature reveals a scarcity of specific preclinical data on the anti-cancer activity of Tenacissoside I, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. While the broader extract of Marsdenia tenacissima and other isolated Tenacissosides, notably Tenacissoside H, C, and G, have demonstrated significant anti-tumor effects across various cancer cell lines, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound remain largely unpublished.

One study notes that this compound is among the compounds from Marsdenia tenacissima that possess anti-cancer activity, however, it does not provide specific details. Another pharmacokinetic study outlines a method for detecting this compound in rat plasma, but does not investigate its therapeutic efficacy.

Given the limited direct evidence for this compound, this technical guide will synthesize the available preclinical data on the closely related and well-studied Tenacissosides (H, C, and G) and the broader Marsdenia tenacissima extract. This information provides a strong theoretical framework and a predictive basis for the potential anti-cancer mechanisms of this compound.

Data Presentation: Anti-Cancer Activity of Related Tenacissosides

The following tables summarize the quantitative data from preclinical studies on Tenacissosides H, C, and G, and the Marsdenia tenacissima extract (MTE).

Table 1: In Vitro Cytotoxicity of Tenacissosides and Marsdenia tenacissima Extract

| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| Tenacissoside H | LoVo (Colon Cancer) | MTT | 40.24 µg/mL | 24 h | [1] |

| 13.00 µg/mL | 48 h | [1] | |||

| 5.73 µg/mL | 72 h | [1] | |||

| Tenacissoside C | K562 (Leukemia) | MTT | 31.4 µM | 24 h | [2][3] |

| 22.2 µM | 48 h | [2][3] | |||

| 15.1 µM | 72 h | [2][3] | |||

| Marsdenia tenacissima Extract (MTE) | Bel-7402 (Hepatoma) | MTT | Not specified (Significant growth inhibition at 80, 160, 240 µl/ml) | 24 h | [4] |

Table 2: In Vivo Anti-Tumor Activity of Tenacissoside C

| Compound | Animal Model | Tumor Model | Dosage | Outcome | Reference |

| Tenacissoside C | Nude Mice | K562 Xenograft | 8 and 16 mg/kg/day | Significant tumor volume and weight inhibition | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., LoVo, K562) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the Tenacissoside (e.g., 0.1, 1, 10, 100 µg/mL for Tenacissoside H) or vehicle control for specified durations (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

-

Cell Treatment: Cells are treated with the Tenacissoside at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic.

Western Blotting for Protein Expression

-

Protein Extraction: Following treatment with the Tenacissoside, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GOLPH3, p-p70S6K, β-catenin, Bcl-2, Bax, Caspase-3, Caspase-9) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The anti-cancer activity of Tenacissosides H and C is primarily attributed to the induction of apoptosis and inhibition of cell proliferation and migration through the modulation of key signaling pathways.

PI3K/AKT/mTOR and Wnt/β-catenin Signaling Pathways (Tenacissoside H)

Tenacissoside H has been shown to inhibit the proliferation and migration, and induce apoptosis in human colon cancer LoVo cells by downregulating the expression of the GOLPH3 gene.[1] This downregulation, in turn, inhibits the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[1][5]

Caption: Tenacissoside H inhibits GOLPH3, leading to the suppression of PI3K/AKT/mTOR and Wnt/β-catenin pathways.

Mitochondrial Apoptosis Pathway (Tenacissoside C)

Tenacissoside C induces apoptosis in K562 leukemia cells through the mitochondrial pathway.[2][3] This involves the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (Bax, Bak), leading to the activation of caspase-9 and caspase-3.[2][3]

Caption: Tenacissoside C triggers the mitochondrial apoptosis pathway by altering the balance of Bcl-2 family proteins.

Conclusion

While direct and detailed experimental data on the anti-cancer activity of this compound is currently lacking in the public domain, the substantial evidence from studies on other Tenacissosides, particularly H and C, provides a strong rationale for its investigation as a potential anti-neoplastic agent. The consistent findings of apoptosis induction and inhibition of key cancer-promoting signaling pathways by these related compounds suggest that this compound may exert its anti-cancer effects through similar mechanisms. Further research is warranted to isolate and characterize the specific activities of this compound to fully elucidate its therapeutic potential. This will require in vitro cytotoxicity screening across a panel of cancer cell lines, detailed mechanistic studies to identify its molecular targets and signaling pathways, and in vivo studies to evaluate its efficacy and safety in preclinical cancer models.

References

- 1. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Antitumor Activities of Tenacissoside C from Marsdenia tenacissima | Semantic Scholar [semanticscholar.org]

- 3. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marsdeniae tenacissima extract-induced growth inhibition and apoptosis in hepatoma carcinoma cells is mediated through the p53/nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenacissoside I: A Technical Overview of its Putative Anti-Cancer Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the anti-cancer properties of various C21 steroidal glycosides isolated from Marsdenia tenacissima, particularly Tenacissoside C, G, and H. Direct research on the specific mechanism of action for Tenacissoside I is limited. This guide, therefore, synthesizes the comprehensive data available on its closely related analogues to provide an in-depth, putative mechanism of action for this compound in cancer cells. The structural similarities among these compounds suggest they may share common molecular targets and signaling pathways.

Core Anti-Cancer Activities

Tenacissosides, a class of C21 steroidal glycosides derived from the traditional Chinese medicine Marsdenia tenacissima, have demonstrated significant anti-tumor effects across a range of cancer cell types. Their mechanism of action is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical pro-survival signaling pathways.

Inhibition of Cancer Cell Proliferation and Viability

Tenacissosides exhibit potent cytotoxic effects on cancer cells in a dose- and time-dependent manner. This activity is a cornerstone of their anti-tumor potential.

Table 1: Cytotoxicity of Tenacissosides in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 Values | Exposure Time (h) | Reference |

|---|---|---|---|---|---|

| Tenacissoside H (TDH) | LoVo | Colon Cancer | 40.24 µg/mL | 24 | [1] |

| 13.00 µg/mL | 48 | [1] | |||

| 5.73 µg/mL | 72 | [1] | |||

| Tenacissoside C | K562 | Erythroleukemia | 31.4 µM | 24 | [2][3] |

| 22.2 µM | 48 | [2][3] |

| | | | 15.1 µM | 72 |[2][3] |

Molecular Mechanisms of Action

The anti-cancer efficacy of Tenacissosides is attributed to their ability to modulate multiple cellular processes fundamental to cancer cell survival and progression.

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism is the induction of apoptosis, or programmed cell death. Evidence points towards the engagement of the intrinsic (mitochondrial) pathway.

-

Regulation of Bcl-2 Family Proteins: Tenacissoside C has been shown to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while simultaneously upregulating the expression of pro-apoptotic proteins Bax and Bak.[3][4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

-

Caspase Activation: The disruption of mitochondrial integrity triggers the release of cytochrome c, leading to the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[3][4] Activated caspase-3 is responsible for cleaving various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

Cell Cycle Arrest at the G0/G1 Phase

Tenacissosides can halt the progression of the cell cycle, thereby preventing cancer cell division.

-

Downregulation of Cyclin D1: Studies on Tenacissoside C demonstrate that it induces G0/G1 phase cell cycle arrest in K562 leukemia cells.[3] This arrest is mediated by the downregulation of Cyclin D1, a key regulatory protein required for the transition from the G1 to the S phase of the cell cycle.[3]

Inhibition of Pro-Survival Signaling Pathways

Tenacissosides have been shown to interfere with critical signaling cascades that are often hyperactivated in cancer, promoting cell growth, proliferation, and survival.

-

PI3K/Akt/mTOR Pathway: Tenacissoside H inhibits the PI3K/Akt/mTOR signaling pathway in hepatocellular carcinoma and colon cancer cells.[1][5][6] This pathway is a central regulator of cell growth, and its inhibition contributes significantly to the anti-tumor effects of Tenacissosides.

-

Wnt/β-catenin Pathway: In colon cancer cells, Tenacissoside H also suppresses the Wnt/β-catenin signaling pathway.[1][7] Aberrant activation of this pathway is a hallmark of colorectal cancers.

-

GOLPH3 Downregulation: The inhibition of both the PI3K/Akt/mTOR and Wnt/β-catenin pathways by Tenacissoside H is linked to the downregulation of Golgi phosphoprotein 3 (GOLPH3), an oncoprotein that can activate these signaling cascades.[1][7]

References

- 1. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Antitumor Activities of Tenacissoside C from Marsdenia tenacissima | Semantic Scholar [semanticscholar.org]

- 3. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

Tenacissoside I-Induced Apoptosis: A Deep Dive into the Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside I, a C21 steroidal glycoside extracted from Marsdenia tenacissima, has emerged as a promising candidate in oncology research due to its potent anti-tumor activities. A growing body of evidence suggests that its primary mechanism of action involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. This technical guide provides an in-depth analysis of the this compound-induced apoptosis signaling pathway, summarizing critical quantitative data, detailing experimental methodologies, and visualizing the complex molecular interactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential. Note: Much of the detailed mechanistic research has been conducted on Tenacissoside H, a closely related and abundant compound from the same plant source. This document leverages these findings as a strong proxy for the mechanisms of this compound.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with many approved drugs originating from plant-based sources. Tenacissosides, a class of C21 steroidal glycosides isolated from the traditional medicinal herb Marsdenia tenacissima, have demonstrated significant cytotoxic effects against various cancer cell lines. This compound, in particular, is of growing interest for its ability to trigger programmed cell death, or apoptosis, a critical process in eliminating malignant cells. Understanding the precise molecular pathways through which this compound exerts its pro-apoptotic effects is paramount for its development as a potential anti-cancer therapeutic.

Core Signaling Pathway: Inhibition of PI3K/Akt/mTOR

The central mechanism underlying this compound-induced apoptosis is the downregulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[4]

This compound is believed to inhibit the phosphorylation of key components of this pathway, leading to a cascade of events that culminates in apoptosis. The proposed sequence of events is as follows:

-

Inhibition of PI3K Activation: this compound treatment leads to a decrease in the phosphorylated (active) form of PI3K.

-

Suppression of Akt Phosphorylation: The reduction in active PI3K subsequently prevents the phosphorylation and activation of Akt.

-

Downregulation of mTOR Signaling: Inactivated Akt can no longer phosphorylate and activate mTOR, a serine/threonine kinase that acts as a central regulator of cell growth and proliferation.

-

Induction of Apoptosis: The suppression of the PI3K/Akt/mTOR pathway ultimately tips the cellular balance towards apoptosis.[1][2][3]

This inhibition has been observed to enhance the radiosensitivity of cancer cells, suggesting a potential synergistic role for this compound in combination with conventional cancer therapies.[1][2]

Modulation of Bcl-2 Family Proteins and Caspase Activation

The PI3K/Akt/mTOR pathway directly influences the expression and activity of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.

-

Bcl-2 Family Proteins: Tenacissoside treatment has been shown to alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. Specifically, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the expression of pro-apoptotic proteins such as Bax and Bak.[5][6] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[5] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Involvement of Other Signaling Pathways

While the PI3K/Akt/mTOR axis appears to be the primary target, other signaling pathways are also implicated in the apoptotic effects of Tenacissosides.

-

MAPK/ERK Pathway: Some studies suggest that the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway may also be involved.[8][9] The activation of ERK can, in some cellular contexts, promote apoptosis.[10] The interplay between the PI3K/Akt/mTOR and MAPK/ERK pathways in response to Tenacissoside treatment is an area of active investigation.

-

Wnt/β-catenin Pathway: In colon cancer cells, Tenacissoside H has been shown to inhibit the Wnt/β-catenin signaling pathway, which is also crucial for cell proliferation and survival.[3][11]

-

Reactive Oxygen Species (ROS): The generation of reactive oxygen species can be a potent trigger for apoptosis.[12][13] While not extensively detailed for this compound specifically, the induction of ROS is a common mechanism for many natural anti-cancer compounds and may contribute to its apoptotic effects.[14]

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy of Tenacissosides in inducing cancer cell death.

Table 1: IC50 Values of Tenacissoside H in LoVo Colon Cancer Cells [3][11]

| Treatment Duration | IC50 (µg/mL) |

| 24 hours | 40.24 |

| 48 hours | 13.00 |

| 72 hours | 5.73 |

Table 2: IC50 Values of Tenacissoside C in K562 Chronic Myelogenous Leukemia Cells [5][15]

| Treatment Duration | IC50 (µM) |

| 24 hours | 31.4 |

| 48 hours | 22.2 |

| 72 hours | 15.1 |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic signaling pathway of Tenacissosides.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[16]

-

Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[16]

-

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blotting for Protein Expression

Western blotting is employed to detect the expression levels of key proteins in the signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3), followed by secondary antibodies conjugated to an enzyme that allows for detection.[17]

-

Protocol:

-

Treat cells with this compound and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caspase Activity Assay

This assay measures the enzymatic activity of caspases, key executioners of apoptosis.

-

Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[7][18] When the substrate is cleaved by the active caspase, the reporter molecule is released and can be quantified.[7][19]

-

Protocol (Colorimetric):

-

Treat cells with this compound and prepare cell lysates.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.[18]

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Caption: this compound Induced Apoptosis Signaling Pathway.

Caption: Western Blotting Experimental Workflow.

Caption: Flow Cytometry for Apoptosis Experimental Workflow.

Conclusion

This compound represents a compelling natural product with significant potential for development as an anti-cancer therapeutic. Its ability to induce apoptosis in cancer cells, primarily through the potent inhibition of the PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its further investigation. The modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade are key downstream events in this process. The involvement of other pathways, such as the MAPK/ERK and Wnt/β-catenin pathways, suggests a multi-targeted mechanism of action, which could be advantageous in overcoming drug resistance. Future research should focus on a more detailed elucidation of the interplay between these pathways, as well as on preclinical and clinical studies to validate the therapeutic efficacy and safety of this compound. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into a tangible clinical benefit for cancer patients.

References

- 1. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Marsdenia tenacissima in treating breast cancer by targeting the MAPK signaling pathway: Utilising metabolomics, network pharmacology, and In vivo experiments for verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species, cellular redox systems, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In Vitro and In Vivo Antitumor Activities of Tenacissoside C from Marsdenia tenacissima | Semantic Scholar [semanticscholar.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Caspase Assay Kits - Elabscience® [elabscience.com]

- 19. amsbio.com [amsbio.com]

The Impact of Tenacissosides on Cell Cycle Arrest in Tumor Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissosides, a class of C21 steroidal glycosides isolated from the traditional Chinese medicine Marsdenia tenacissima, have garnered significant attention for their anti-tumor properties. Emerging research indicates that these compounds can effectively induce cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the effects of specific Tenacissosides on tumor cell proliferation, with a focus on their ability to halt the cell cycle. While several Tenacissosides have been investigated, this document will focus on the most extensively studied compounds: Tenacissoside C, Tenacissoside G, and Tenacissoside H, due to a lack of detailed publicly available data on Tenacissoside I.

Data Presentation: Quantitative Effects of Tenacissosides on Tumor Cells

The anti-proliferative and cell cycle arrest effects of Tenacissosides have been quantified in several studies. The following tables summarize the key findings for Tenacissoside C, G, and H across different cancer cell lines.

Table 1: Cytotoxicity of Tenacissoside C on K562 Chronic Myeloid Leukemia Cells [1]

| Treatment Duration | IC50 Value (µM) |

| 24 hours | 31.4 |

| 48 hours | 22.2 |

| 72 hours | 15.1 |

Table 2: Effect of Tenacissoside C on Cell Cycle Distribution in K562 Cells [1]

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | Data not specified | Data not specified | Data not specified |

| Tenacissoside C (Concentration not specified) | Increased | Decreased | Data not specified |

Note: The study reported a significant increase in the G0/G1 population, indicative of cell cycle arrest at this phase.

Table 3: Cytotoxicity of Tenacissoside H on LoVo Colon Cancer Cells [2]

| Treatment Duration | IC50 Value (µg/mL) |

| 24 hours | 40.24 |

| 48 hours | 13.00 |

| 72 hours | 5.73 |

Table 4: Effect of Tenacissoside G in Combination with Paclitaxel (PTX) on A2780/T Ovarian Cancer Cells [3]

| Treatment | Apoptosis Rate | Cell Migration Inhibition |

| Tenacissoside G + PTX | Significantly Increased | Significantly Increased |

Note: This study focused on the synergistic effects of Tenacissoside G in overcoming paclitaxel resistance and did not provide specific IC50 values for Tenacissoside G alone.

Signaling Pathways and Molecular Mechanisms

Tenacissosides exert their effects on the cell cycle by modulating key signaling pathways and regulatory proteins.

Tenacissoside C has been shown to induce G0/G1 arrest in K562 cells by downregulating the expression of Cyclin D1 , a critical protein for the G1 to S phase transition.[1]

Tenacissoside H has a more extensively studied mechanism, primarily involving the PI3K/Akt/mTOR signaling pathway . In hepatocellular carcinoma and colon cancer cells, Tenacissoside H inhibits this pathway, leading to decreased cell proliferation and induction of apoptosis.[2][4] In esophageal cancer, it has been shown to cause S-phase arrest, also through inhibition of the PI3K/Akt pathway. Furthermore, in colon cancer, its anti-tumor activity is linked to the downregulation of GOLPH3 and subsequent inhibition of both the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[2]

Tenacissoside G has been reported to induce p53-mediated apoptosis and cell cycle arrest in colorectal cancer cells. In ovarian cancer, it reverses paclitaxel resistance by inhibiting the Src/PTN/P-gp signaling axis, which in turn affects cell proliferation and the cell cycle.[3]

Tenacissoside C induced G0/G1 cell cycle arrest.

Tenacissoside H inhibits the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the effect of Tenacissosides on tumor cells.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the Tenacissoside compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the Tenacissoside compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol at 4°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin D1, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

A typical experimental workflow for studying Tenacissosides.

Conclusion

Tenacissosides C, G, and H have demonstrated significant potential as anti-tumor agents by inducing cell cycle arrest and apoptosis in various cancer cell lines. Their mechanisms of action involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway and the regulation of cell cycle proteins like Cyclin D1. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this class of natural compounds. Further investigation into other Tenacissoside analogs, including this compound, is warranted to fully elucidate their anti-cancer activities and mechanisms.

References

- 1. In Vitro and In Vivo Antitumor Activities of Tenacissoside C from Marsdenia tenacissima | Semantic Scholar [semanticscholar.org]

- 2. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenacissoside G reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Tenacissosides Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissosides, a class of C21 steroidal glycosides isolated from the medicinal plant Marsdenia tenacissima, have garnered significant interest in oncological research due to their potential as anti-cancer agents. While various Tenacissosides have been investigated, this technical guide focuses on the in vitro cytotoxicity of Tenacissoside C, G, and H against various cancer cell lines, for which there is a growing body of scientific literature. It is important to note that while Tenacissoside I has been identified as a constituent of Marsdenia tenacissima with potential anti-cancer activity, detailed in vitro cytotoxicity data, such as IC50 values and specific mechanisms of action, are not extensively available in the public domain at the time of this writing. This guide, therefore, summarizes the current scientific understanding of the more extensively studied Tenacissosides to provide a valuable resource for researchers in the field.

Data Presentation: In Vitro Cytotoxicity of Tenacissosides

The cytotoxic effects of Tenacissoside C and H have been quantified against specific cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Tenacissoside | Cancer Cell Line | Time (h) | IC50 (µM) | Reference |

| Tenacissoside C | K562 (Chronic Myelogenous Leukemia) | 24 | 31.4 | [1][2] |

| 48 | 22.2 | [1][2] | ||

| 72 | 15.1 | [1][2] |

| Tenacissoside | Cancer Cell Line | Time (h) | IC50 (µg/mL) | Reference |

| Tenacissoside H | LoVo (Colon Cancer) | 24 | 40.24 | [3] |

| 48 | 13.00 | [3] | ||

| 72 | 5.73 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments cited in the study of Tenacissoside cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

-

Treatment: Cells are treated with various concentrations of the Tenacissoside compound for specified time intervals (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated using a dose-response curve.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect apoptosis.

-

Cell Treatment: Cells are treated with the desired concentrations of Tenacissoside for the indicated time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Propidium Iodide (PI) staining of DNA allows for the analysis of cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with the Tenacissoside and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to study their expression levels and post-translational modifications.

-

Protein Extraction: After treatment with the Tenacissoside, cells are lysed in RIPA buffer to extract total proteins.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Tenacissoside C: Induction of Apoptosis via the Mitochondrial Pathway

Tenacissoside C has been shown to induce apoptosis in K562 cells through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Mitochondrial Apoptosis Pathway Induced by Tenacissoside C.

Tenacissoside H: Inhibition of Proliferation and Migration

Tenacissoside H inhibits the proliferation and migration of colon cancer cells by downregulating the expression of Golgi phosphoprotein 3 (GOLPH3), which in turn inhibits the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways[2][3].

Caption: Signaling Pathways Modulated by Tenacissoside H.

Tenacissoside G: Reversal of Paclitaxel Resistance

Tenacissoside G has been shown to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.

Caption: Tenacissoside G-Mediated Reversal of Paclitaxel Resistance.

Conclusion

The available scientific evidence strongly suggests that Tenacissosides C, G, and H possess significant in vitro cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of key pro-survival signaling pathways, and the reversal of drug resistance. While comprehensive data on this compound remains to be elucidated, the promising results from its congeners warrant further investigation into the entire class of Tenacissosides as potential novel anti-cancer therapeutics. This guide provides a foundational understanding for researchers to design and execute further studies to unlock the full therapeutic potential of these natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antiproliferative Potential of Tenacissosides: A Technical Guide

A note on the available research: While this guide focuses on the role of Tenacissoside I in inhibiting cell proliferation, it is important to note that the majority of published research to date has centered on its closely related isomers, particularly Tenacissoside H, C, and G. Consequently, this document synthesizes the significant findings related to these well-studied Tenacissosides to provide a comprehensive understanding of the potential mechanisms of action for this class of compounds. The data presented herein, unless otherwise specified, pertains to these related molecules and serves as a strong foundation for inferring the likely bioactivity of this compound.

Quantitative Analysis of Antiproliferative Activity

The inhibitory effects of various Tenacissosides on the proliferation of different cancer cell lines have been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) values. These values, summarized in the table below, demonstrate a potent, dose-dependent inhibition of cancer cell growth across multiple studies.

| Compound | Cell Line | Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |

| Tenacissoside H | LoVo (Colon Cancer) | 24 | 40.24 | - | [1][2] |

| LoVo (Colon Cancer) | 48 | 13.00 | - | [1][2] | |

| LoVo (Colon Cancer) | 72 | 5.73 | - | [1][2] | |

| Tenacissoside C | K562 (Leukemia) | 24 | - | 31.4 | [3][4] |

| K562 (Leukemia) | 48 | - | 22.2 | [3][4] | |

| K562 (Leukemia) | 72 | - | 15.1 | [3][4] |

Core Experimental Protocols

The investigation into the antiproliferative effects of Tenacissosides employs a range of standard and advanced molecular and cellular biology techniques. Below are the detailed methodologies for the key experiments cited in the literature.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., LoVo or K562) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

-

Treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of the Tenacissoside compound (e.g., 0.1, 1, 10, and 100 µg/mL for Tenacissoside H) or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for specified durations (e.g., 24, 48, and 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The cell proliferation inhibition rate is calculated using the formula: Inhibition Rate (%) = (1 - (Absorbance of treated group / Absorbance of control group)) * 100. The IC50 value is then determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains necrotic cells or late apoptotic cells with compromised membrane integrity.

-

Cell Treatment: Cells are treated with the Tenacissoside compound at a specific concentration (e.g., 25 µg/mL for Tenacissoside H) for a designated time.

-

Cell Harvesting and Washing: Cells are harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, followed by a 15-minute incubation in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blotting

Western blotting is used to detect specific protein expression levels and assess the activation of signaling pathways.

-

Protein Extraction: Following treatment with the Tenacissoside compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p70S6K, β-catenin, GOLPH3 for Tenacissoside H; Src, PTN, P-gp for Tenacissoside G) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using image analysis software, with a housekeeping protein (e.g., GAPDH or β-actin) used as a loading control.

Signaling Pathways and Mechanisms of Action

Research into Tenacissosides has revealed their ability to modulate key signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation and induction of apoptosis.

The PI3K/Akt/mTOR Pathway (Tenacissoside H)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and proliferation. Tenacissoside H has been shown to inhibit the proliferation of various cancer cells, including those of hepatocellular carcinoma and colon cancer, by downregulating this pathway.[5][6][7] Specifically, Tenacissoside H treatment leads to a decrease in the phosphorylation of key proteins in this pathway, such as Akt and the downstream effector p70S6K.[1] This inhibition ultimately suppresses cell growth and promotes apoptosis.

The Wnt/β-catenin Pathway (Tenacissoside H)

The Wnt/β-catenin signaling pathway is also critically involved in cell fate determination, proliferation, and migration. In colon cancer cells, Tenacissoside H has been found to inhibit this pathway, as evidenced by the reduced expression of β-catenin.[1] The downregulation of both the PI3K/Akt/mTOR and Wnt/β-catenin pathways appears to be linked to the Tenacissoside H-induced downregulation of the Golgi phosphoprotein 3 (GOLPH3) gene.[1]

The Src/PTN/P-gp Axis (Tenacissoside G)

In the context of drug resistance, Tenacissoside G has been shown to reverse paclitaxel resistance in ovarian cancer cells.[8] Its mechanism of action involves the inhibition of the Src/PTN/P-gp signaling axis.[8] By inhibiting the expression and phosphorylation of Src, Tenacissoside G subsequently downregulates pleiotrophin (PTN) and P-glycoprotein (P-gp), a key drug efflux pump, thereby restoring sensitivity to paclitaxel.[8][9]

Visualizing the Research Framework

To better understand the experimental process and the core signaling pathway involved in the antiproliferative effects of Tenacissosides, the following diagrams have been generated.

Figure 1: Experimental workflow for assessing the antiproliferative effects of Tenacissosides.

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by Tenacissoside H.

References

- 1. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tenacissoside H repressed the progression of glioblastoma by inhibiting the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tenacissoside G reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the Anti-Metastatic Potential of C21 Steroidal Glycosides from Marsdenia tenacissima

A Technical Guide on the Therapeutic Promise of Tenacissosides

Audience: Researchers, scientists, and drug development professionals.